molecular formula C12H16O3 B1283475 3-(3,4-Dimethoxyphenyl)butan-2-one CAS No. 4156-24-5

3-(3,4-Dimethoxyphenyl)butan-2-one

Cat. No. B1283475
CAS RN: 4156-24-5
M. Wt: 208.25 g/mol
InChI Key: DIWFDYWHQAEIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes and solvent-free conditions, as seen in the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis . Although the target compound is not a chromen-4-one, the method highlights the potential for efficient synthesis routes that could be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)butan-2-one".

Molecular Structure Analysis

Crystal packing analysis of a structurally related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, reveals that the molecule is almost planar and exhibits intramolecular hydrogen bonding . This suggests that "3-(3,4-Dimethoxyphenyl)butan-2-one" may also exhibit planarity and potential for intramolecular interactions, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The synthesis of related compounds often involves cyclization reactions, as seen in the synthesis of a furan derivative from a butane-1,4-dione precursor . This indicates that "3-(3,4-Dimethoxyphenyl)butan-2-one" could potentially undergo similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and intermolecular interactions. For example, the presence of dimethoxy groups in the related compounds suggests that "3-(3,4-Dimethoxyphenyl)butan-2-one" may have moderate polarity and potential for specific intermolecular interactions such as hydrogen bonding . Additionally, the thermal degradation of a related compound was observed between 230 to 320°C, which may provide a rough estimate for the thermal stability of "3-(3,4-Dimethoxyphenyl)butan-2-one" .

Safety And Hazards

The safety and hazards associated with “3-(3,4-Dimethoxyphenyl)butan-2-one” are not fully detailed in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWFDYWHQAEIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570891
Record name 3-(3,4-Dimethoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)butan-2-one

CAS RN

4156-24-5
Record name 3-(3,4-Dimethoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)butan-2-one
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)butan-2-one
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)butan-2-one
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)butan-2-one
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)butan-2-one

Citations

For This Compound
4
Citations
A Specht, JS Thomann, K Alarcon… - …, 2006 - Wiley Online Library
We report here the syntheses and the photolytic properties of 3‐(4,5‐dimethoxy‐2‐nitrophenyl)‐2‐butyl (DMNPB) esters as new photoremovable groups for carboxylic acids, and their …
G Majetich, S Liu, J Fang, D Siesel… - The Journal of Organic …, 1997 - ACS Publications
Functionalized hydrophenanthrenes can be prepared using a cyclialkylation-based strategy. These annulations are highly dependent on the directing effects of the arene substitutents …
Number of citations: 69 pubs.acs.org
S Liu - 1997 - search.proquest.com
INFORMATION TO USERS The quality of this reproduction is dependent upon the quality of the Page 1 INFORMATION TO USERS This manuscript has been reproduced from the …
Number of citations: 0 search.proquest.com
NP Westcott, W Luo, J Goldstein, MN Yousaf - Biointerphases, 2014 - pubs.aip.org
A new strategy to create a dynamic scaffold for three-dimensional (3D) cell experiments based on a photo-activated cell adhesive peptide ligand is described. After polymerization, the …
Number of citations: 1 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.